molecular formula C13H12O3 B6320881 4,4'-Dihydroxy-3-methoxybiphenyl CAS No. 60453-06-7

4,4'-Dihydroxy-3-methoxybiphenyl

Cat. No.: B6320881
CAS No.: 60453-06-7
M. Wt: 216.23 g/mol
InChI Key: GFZSVGYALZXYGC-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Derivatives in Natural Product Chemistry and Synthetic Science

Biphenyl derivatives are a cornerstone in natural product chemistry and synthetic science due to their widespread presence in biologically active molecules and their utility as versatile building blocks. rsc.org The biphenyl moiety imparts a degree of rigidity and specific stereochemical properties to molecules, which is often crucial for their interaction with biological targets.

In the realm of natural products, the biphenyl framework is found in a variety of complex molecules with potent biological activities. A classic example is the antibiotic vancomycin, which contains a biphenyl unit as part of its intricate macrocyclic structure. rsc.org The presence of this structural motif is essential for its mechanism of action.

From a synthetic standpoint, the development of methods to construct the biphenyl linkage has been a major focus of organic chemistry. rsc.org Techniques such as the Suzuki-Miyaura, Ullmann, and Negishi cross-coupling reactions have revolutionized the synthesis of these compounds, allowing for the creation of a wide range of functionalized derivatives. rsc.orgrsc.org These synthetic advancements have not only facilitated the total synthesis of natural products but have also enabled the generation of novel biphenyl-containing compounds for various applications, including pharmaceuticals and materials science. researchgate.netnih.gov The ability to introduce functional groups, such as hydroxyl and methoxy (B1213986) moieties, onto the biphenyl scaffold allows for the fine-tuning of their electronic and steric properties, making them highly valuable in the design of new molecules with desired functions. researchgate.net

Overview of Research Trajectories for Hydroxylated and Methoxylated Biphenyls

The introduction of hydroxyl (-OH) and methoxy (-OCH3) groups to the biphenyl core significantly impacts the molecule's properties and has been a key focus of research. These functional groups can influence the compound's solubility, electronic properties, and ability to participate in hydrogen bonding, all of which are critical for biological activity.

Research into hydroxylated biphenyls has often centered on their antioxidant properties. mdpi.commdpi.com The phenolic hydroxyl groups can act as hydrogen donors to scavenge free radicals, thus mitigating oxidative stress, which is implicated in numerous diseases. researchgate.net Studies have shown that the antioxidant capacity of hydroxylated biphenyls can be superior to their monomeric phenol (B47542) counterparts. mdpi.com Furthermore, hydroxylated biphenyls are known metabolites of various aromatic compounds, including polychlorinated biphenyls (PCBs), and their formation and fate in biological systems and the environment are active areas of investigation. acs.org

Methoxylated biphenyls, on the other hand, are also of significant interest. The methoxy group can alter the lipophilicity of the molecule and can be a site for metabolic transformation. Research has demonstrated the interconversion between hydroxylated and methoxylated biphenyls in various organisms, including plants and microbes. nih.govnih.govnih.gov This metabolic interplay is crucial for understanding the environmental fate and potential bioactivity of these compounds. The synthesis of novel methoxy- and hydroxy-substituted biphenyl derivatives continues to be an active area of research, with a focus on exploring their potential as anticancer, antibacterial, and antifungal agents. mdpi.com The strategic placement of these functional groups on the biphenyl framework is a key strategy in the development of new therapeutic agents. mdpi.com

Compound Properties

PropertyValue
Chemical FormulaC13H12O3
PubChem CID187976 nih.gov
Molecular Weight216.23 g/mol
XLogP3-AA2.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxyphenyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZSVGYALZXYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209198
Record name 4,4'-Dihydroxy-3-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60453-06-7
Record name 4,4'-Dihydroxy-3-methoxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060453067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dihydroxy-3-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIHYDROXY-3-METHOXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI3HN3EY8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Biosynthesis of Biphenyl Phytoalexins and Analogues

Distribution in Plant Species (e.g., Rosaceae, Pyrinae)

Biphenyl (B1667301) and dibenzofuran phytoalexins are characteristic specialized metabolites found in species belonging to the subtribe Pyrinae (formerly Malinae) within the Rosaceae family. nih.govnih.govnih.gov This subtribe includes economically important fruit trees such as apple (Malus domestica) and pear (Pyrus communis), as well as other genera like Sorbus. nih.govnih.govnih.gov To date, 46 biphenyls and 41 dibenzofurans have been identified in 44 species of the Malinae subtribe. nih.govresearchgate.net

The accumulation of these defense compounds occurs in response to infection by both bacterial and fungal pathogens. nih.gov For instance, after inoculation with the fire blight bacterium, Erwinia amylovora, shoots of apple and pear trees produce biphenyls and dibenzofurans. ishs.org Noraucuparin, along with other biphenyls like aucuparin (B161809) and 2'-hydroxyaucuparin, has been specifically identified in the transition zone of apple stems infected with this bacterium. researchgate.net Similarly, these compounds are produced in response to fungal pathogens like Venturia inaequalis, the causative agent of apple scab. researchgate.netnih.gov The distribution of these phytoalexins can be specific to certain tissues; for example, in fire blight-infected shoots, they are found in the stem's transition zone but not in the leaves. ishs.org

Table 1: Distribution of Biphenyl Phytoalexins in Selected Plant Species of Pyrinae

Plant Genus Common Name Key Biphenyls Including Noraucuparin Precursors/Derivatives Pathogen/Stress Inducer Reference(s)
Malus Apple Noraucuparin, Aucuparin, 2'-hydroxyaucuparin, 3-hydroxy-5-methoxybiphenyl Erwinia amylovora (Fire Blight), Venturia inaequalis (Scab), Apple Replant Disease (ARD) researchgate.netresearchgate.netuni-hannover.de
Pyrus Pear Aucuparin, 2'-hydroxyaucuparin Erwinia amylovora (Fire Blight) ishs.orgresearchgate.net
Sorbus Rowan Noraucuparin, Aucuparin, 2'-hydroxyaucuparin Yeast Extract, Venturia inaequalis, Erwinia amylovora nih.govnih.govacs.org

Enzymatic Biosynthesis Pathways (e.g., Biphenyl Synthase activity)

The biosynthesis of 4,4'-Dihydroxy-3-methoxybiphenyl (noraucuparin) and related biphenyls has been extensively studied, particularly in cell cultures of Sorbus aucuparia (rowan). nih.govresearchgate.net The pathway begins with the formation of the characteristic biphenyl scaffold.

The key enzyme in this process is biphenyl synthase (BIS) , a type III polyketide synthase. nih.govoup.com BIS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl (B3428892), which is the foundational precursor for a variety of biphenyl phytoalexins in the Pyrinae. nih.govresearchgate.netnih.gov BIS activity is induced by elicitors, and the enzyme shows a high degree of specificity for benzoyl-CoA as the starter substrate. researchgate.netnih.gov

The conversion of 3,5-dihydroxybiphenyl to noraucuparin involves a specific sequence of enzymatic reactions: O-methylation followed by hydroxylation. nih.govresearchgate.netnih.gov

First O-methylation: The precursor 3,5-dihydroxybiphenyl is first methylated by an O-methyltransferase (OMT) to yield 3-hydroxy-5-methoxybiphenyl. researchgate.netresearchgate.net

4-Hydroxylation: This intermediate then undergoes hydroxylation at the 4-position, a reaction catalyzed by a microsomal cytochrome P450 monooxygenase named biphenyl 4-hydroxylase (B4H) . nih.govnih.gov This step is crucial as it forms the noraucuparin structure. B4H activity is dependent on NADPH and has been identified as a CYP736A protein. oup.comnih.gov

Second O-methylation: Noraucuparin (this compound) can then be further methylated by a distinct OMT to produce aucuparin (3,5-dimethoxy-4-hydroxybiphenyl). nih.govnih.gov

This biosynthetic sequence—O-methylation → 4-hydroxylation → O-methylation—was elucidated through studies using elicitor-treated cell cultures of Sorbus aucuparia. nih.govresearchgate.netnih.gov

Table 2: Key Enzymes in the Biosynthesis of this compound (Noraucuparin)

Enzyme Abbreviation Function Substrate Product Reference(s)
Biphenyl Synthase BIS Forms the biphenyl scaffold Benzoyl-CoA + 3x Malonyl-CoA 3,5-Dihydroxybiphenyl nih.govnih.govoup.com
O-Methyltransferase 1 OMT1 First methylation step 3,5-Dihydroxybiphenyl 3-Hydroxy-5-methoxybiphenyl researchgate.netresearchgate.net

Biogenetic Relationships with Related Phenolic Compounds

The biosynthesis of biphenyls is closely linked to that of other phenolic compounds, particularly dibenzofurans and flavonoids.

Biphenyls and Dibenzofurans: A significant biogenetic relationship exists between biphenyls and dibenzofurans, another class of phytoalexins found in the Pyrinae. nih.govacs.org It is suggested that they share a common biosynthetic origin, with 3,5-dihydroxybiphenyl serving as a key intermediate for both classes of compounds. nih.govresearchgate.net When radioactively labeled 3,5-dihydroxybiphenyl was fed to elicitor-treated S. aucuparia cell cultures, it was incorporated not only into the biphenyl aucuparin but also into the dibenzofuran eriobofuran. nih.govresearchgate.net The differential accumulation of either biphenyls or dibenzofurans can be influenced by the specific type of elicitor used, suggesting a metabolic branch point after the formation of the initial biphenyl scaffold. nih.govacs.org

Biphenyls and Flavonoids: The link to the general flavonoid pathway occurs at the level of the starter molecule. Biphenyl synthase (BIS) utilizes benzoyl-CoA. researchgate.net In contrast, chalcone synthase (CHS), the key enzyme of flavonoid biosynthesis, uses 4-coumaroyl-CoA as its starter substrate. researchgate.net Although they use different starter units, both are type III polyketide synthases, highlighting a divergent evolution for the synthesis of different classes of defense-related phenolic compounds within the same plant family. researchgate.net

Elicitor-Induced Production in Cell Cultures

Plant cell suspension cultures provide a valuable in vitro system for studying the biosynthesis of phytoalexins, as they allow for controlled induction and easier extraction of metabolites and enzymes. acs.orgcabidigitallibrary.orgresearchgate.net The production of this compound and other biphenyls is strongly induced in cell cultures of Pyrinae species upon treatment with elicitors. nih.gov

Elicitors are molecules that trigger a defense response in plants. nih.govnih.gov Both biotic and abiotic elicitors can be used, with yeast extract being a particularly effective biotic elicitor for inducing biphenyl accumulation in Sorbus aucuparia and Malus domestica cell cultures. acs.orgnih.govcabidigitallibrary.org

Research has shown that different elicitors can lead to the production of different profiles of phytoalexins. acs.org For instance, in S. aucuparia cell cultures:

Yeast extract treatment primarily induces the formation of the biphenyl aucuparin (derived from noraucuparin) as the major phytoalexin. nih.govacs.org

Preparations from the fire blight bacterium (Erwinia amylovora) or the scab-causing fungus (Venturia inaequalis) result in the accumulation of the dibenzofuran eriobofuran as the main inducible compound. nih.govacs.org

This differential elicitation underscores the complexity of the plant's defense response and provides a tool for manipulating the production of specific compounds in culture. acs.org Following elicitor treatment, the transient increase in transcripts for key biosynthetic enzymes like BIS and B4H precedes the accumulation of the phytoalexins. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name Synonym(s)
This compound Noraucuparin
Aucuparin 3,5-dimethoxy-4-hydroxybiphenyl
2'-hydroxyaucuparin
3,5-dihydroxybiphenyl
3-hydroxy-5-methoxybiphenyl
Eriobofuran
Benzoyl-CoA
Malonyl-CoA

Structure Activity Relationship Sar Investigations of Biphenyl Scaffolds

Influence of Hydroxyl and Methoxy (B1213986) Substituents on Biological Interactions

Research into various phenolic compounds, including those with biphenyl (B1667301) and related structures, has consistently demonstrated that hydroxyl groups are crucial for many biological activities, particularly antioxidant effects. nih.govnih.gov The ability of the phenolic hydroxyl group to donate a hydrogen atom is a key mechanism in scavenging free radicals. nih.gov The presence of multiple hydroxyl groups often enhances this activity. nih.govnih.gov For instance, in studies of anthocyanidins, an increase in the number of hydroxyl groups on the B-ring was directly correlated with higher antioxidant activity. nih.gov

Positional Isomerism and Stereochemical Effects on Activity

The precise placement of substituents on the biphenyl core, known as positional isomerism, can lead to dramatic differences in biological activity. Even a simple swap of a hydroxyl and a methoxy group between adjacent positions on a phenyl ring can alter the targeted biological pathways. For example, in a study of chromene derivatives, a compound with a 4-methoxy, 3-hydroxy substitution pattern was found to interact with the opioid and dopaminergic systems, while its isomer with a 3-methoxy, 4-hydroxy arrangement engaged the cannabinoid and adrenergic systems. benthamscience.comresearchgate.net

In the context of antimicrobial peptidomimetics based on a biphenyl scaffold, positional isomerism has been shown to significantly impact efficacy against different bacterial strains. nih.gov For instance, a 3,2'-isomer exhibited the strongest activity against certain Gram-negative bacteria, while other isomers were more effective against different pathogens. nih.gov This underscores how the spatial arrangement of functional groups dictates the molecule's ability to interact with specific microbial targets.

Stereochemistry, the three-dimensional arrangement of atoms, is another critical determinant of biological activity, particularly for chiral molecules. nih.gov While 4,4'-Dihydroxy-3-methoxybiphenyl itself is not chiral, many related, more complex neolignans are. In these cases, different stereoisomers can exhibit vastly different biological effects. This is often due to stereoselective interactions with protein targets, such as enzymes or receptors, where only one enantiomer or diastereomer can fit correctly into the binding site. nih.gov Studies on other chiral compounds have demonstrated that stereochemistry can influence not only target binding but also uptake by cells, further modulating the observed biological activity. nih.gov

Conformational Analysis and Dihedral Angles in Structure-Function Relationships

The two phenyl rings of a biphenyl system are not static; they can rotate around the central single bond. The angle between the planes of these two rings is known as the dihedral angle. rsc.org This conformational flexibility is a key aspect of the structure-function relationship of biphenyl compounds. The preferred dihedral angle is a balance between two opposing forces: steric hindrance between the ortho-substituents on each ring, which favors a non-planar conformation, and π-conjugation between the rings, which is maximized in a planar arrangement.

In solution, biphenyl itself adopts a non-planar conformation with a dihedral angle of approximately 32-44 degrees. rsc.org The presence of substituents can significantly influence this angle. Bulky ortho substituents will increase the dihedral angle to relieve steric strain, while substituents that can form intramolecular hydrogen bonds might favor a more planar conformation.

The degree of planarity has a direct impact on the electronic properties of the molecule and, consequently, its biological activity. A more planar conformation allows for better electronic communication between the two rings, which can be important for activities that rely on the delocalization of electrons. ufms.br Conformational analysis of various biphenyl and bithiophene derivatives has shown that these molecules generally prefer a non-planar conformation in non-condensed phases. rsc.org The specific dihedral angle can affect the molecule's shape and its ability to fit into a receptor's binding pocket. researchgate.net

Comparative Analysis with Biphenyl Derivatives and Related Neolignans

The structure-activity relationships of this compound can be further illuminated by comparing it with other biphenyl derivatives and related neolignans.

For instance, the natural neolignan honokiol (B1673403), which possesses two hydroxyl groups and two allyl groups on its biphenyl core, is a potent antiproliferative agent. nih.gov Studies on synthetic analogues of honokiol have revealed that the presence of free phenolic hydroxyl groups is a crucial requirement for its activity; methylation of these groups leads to a significant loss of potency. nih.gov This highlights the importance of the hydroxyl groups, likely for forming key hydrogen bonds with the biological target.

In another example, resveratrol (B1683913), a well-known stilbene (B7821643) with structural similarities to biphenyls, has been the subject of extensive derivatization studies. nih.gov The synthesis of methoxy derivatives of resveratrol has shown that in some cases, these derivatives exhibit comparable or even superior anti-platelet activity compared to the parent compound. nih.gov This suggests that for certain biological targets, the increased lipophilicity and altered electronic properties conferred by methoxy groups can be beneficial.

The study of various substituted biphenyls has also shown that the nature and position of substituents dictate properties like thermal and oxidative stability, with para-substituted derivatives often being more stable than their ortho-substituted counterparts due to reduced steric strain.

The table below provides a comparative overview of the biological activities of this compound and related compounds, illustrating the impact of substituent variations.

Compound/Derivative ClassKey Structural FeaturesObserved Biological Activity/Property
This compound Biphenyl core with specific hydroxyl and methoxy substitutionServes as a scaffold for biologically active molecules.
Honokiol Analogues Biphenyl core, typically with hydroxyl and allyl/propyl groupsAntiproliferative activity; free hydroxyl groups are critical. nih.gov
Resveratrol Methoxy Derivatives Stilbene core with varying methoxylation patternsSome derivatives show enhanced anti-platelet activity compared to resveratrol. nih.gov
Positional Isomers of Biphenyl Peptidomimetics Biphenyl core with varied positioning of hydrophobic and hydrophilic groupsIsomer-specific antimicrobial efficacy against different bacterial strains. nih.gov
Chromene Derivatives with Substituted Phenyl Rings Varied hydroxyl and methoxy positions on a phenyl substituentPositional isomerism dictates interaction with different receptor systems (e.g., opioid vs. cannabinoid). benthamscience.comresearchgate.net

Biological Activities and Molecular Mechanisms in Vitro and Non Human in Vivo Models

Mechanistic Insights into Antioxidant Activity

The antioxidant capacity of 4,4'-Dihydroxy-3-methoxybiphenyl is intrinsically linked to its chemical structure, particularly the presence of phenolic hydroxyl (-OH) groups and a methoxy (B1213986) (-OCH3) group. nih.gov Phenolic compounds are well-established antioxidants that can neutralize free radicals through several key mechanisms. nih.govnih.gov

The primary mechanism for many phenolic antioxidants is Hydrogen Atom Transfer (HAT) . nih.govnih.gov In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, effectively neutralizing it and stopping the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, making it less reactive. The presence of two hydroxyl groups in this compound provides multiple sites for this activity.

Other potential mechanisms include Single-Electron Transfer followed by Proton Transfer (SET-PT) and Sequential Proton-Loss Electron Transfer (SPLET) . nih.gov In the SET-PT mechanism, an electron is first transferred to the free radical, followed by the transfer of a proton. In the SPLET mechanism, the phenolic hydroxyl group first loses a proton, and the resulting phenoxide anion then donates an electron to the radical. The dominant mechanism can be influenced by factors such as the solvent and the specific structure of the antioxidant. nih.gov

Table 1: Key Mechanistic Concepts of Antioxidant Activity

Mechanism Description Role of Structural Groups
Hydrogen Atom Transfer (HAT) A hydrogen atom is directly transferred from the phenolic hydroxyl group to a free radical. nih.gov The O-H bond is broken, and the resulting radical is stabilized by the aromatic ring.
Single-Electron Transfer followed by Proton Transfer (SET-PT) An electron is transferred to the radical, forming a radical cation, which then deprotonates. nih.gov Involves the ability of the molecule to donate an electron.

| Sequential Proton-Loss Electron Transfer (SPLET) | The phenolic antioxidant is first deprotonated, and the resulting anion transfers an electron to the radical. nih.gov | Dependent on the acidity of the phenolic proton and the stability of the resulting anion. |

Elucidation of Anti-inflammatory Pathways in Cellular Models

This compound, under the synonym Dehydrodiconiferyl alcohol (DHCA), has demonstrated notable anti-inflammatory effects by modulating key signaling pathways in macrophage-based cellular models. nih.gov Macrophages are central to the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators.

In studies using LPS-induced RAW 264.7 macrophages, DHCA was found to inhibit the production of nitric oxide (NO) and interleukin-1β (IL-1β). nih.gov This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov

The core of this anti-inflammatory activity lies in the compound's ability to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway . nih.gov NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including iNOS and various cytokines. DHCA was shown to suppress the nuclear translocation of NF-κB and upregulate the expression of its inhibitor, p-IκBα, effectively inactivating the pathway. nih.gov This prevents the transcription of target inflammatory genes.

Furthermore, research on structurally related compounds suggests that modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway is another likely mechanism. The MAPK family, including p38, JNK, and ERK, is crucial for transmitting inflammatory signals. A closely related phenylpropanoid compound was found to suppress the phosphorylation of all three major MAPKs (p38, JNK, and ERK) in LPS-activated macrophages, indicating that this pathway is a probable target for this compound as well. nih.gov

Table 2: Anti-inflammatory Effects in Cellular Models

Effect Cellular Model Pathway Implicated
Inhibition of Nitric Oxide (NO) production LPS-induced RAW 264.7 macrophages nih.gov NF-κB
Inhibition of Interleukin-1β (IL-1β) production LPS-induced RAW 264.7 macrophages nih.gov NF-κB
Downregulation of iNOS expression LPS-induced RAW 264.7 macrophages nih.gov NF-κB
Suppression of NF-κB nuclear translocation LPS-induced RAW 264.7 macrophages nih.gov NF-κB

Antimicrobial Mechanisms Against Plant Pathogens and Microorganisms

One of the primary antimicrobial actions of phenolic compounds is the disruption of the cell membrane . They can intercalate into the lipid bilayer, altering its fluidity and permeability. This disruption compromises essential cellular functions, such as electron transport and nutrient uptake, and can lead to the leakage of vital intracellular components, ultimately causing cell death. contecinc.com

Another key mechanism is the inhibition of microbial enzymes . Phenolic compounds can bind to microbial enzymes, including those essential for metabolism or cell wall synthesis, and inactivate them. nih.gov This can occur through interaction with the enzyme's active site or by denaturing the protein structure.

Furthermore, some plant-derived compounds are known to interfere with nucleic acid synthesis or function. nih.gov They can bind to DNA or inhibit the enzymes required for DNA replication and transcription, thereby preventing microbial growth and proliferation.

As an alcohol, the compound's structure also suggests a capacity for protein denaturation, a common mechanism of antimicrobial alcohols like ethanol (B145695) and isopropanol. contecinc.com This dual chemical nature as both a phenol (B47542) and an alcohol suggests it could employ multiple strategies to inhibit microbial growth.

Interactions with Molecular Targets (e.g., enzymes, receptors, cellular membranes)

Based on its observed biological activities, this compound interacts with several specific molecular targets within the cell.

The most clearly defined targets are components of the inflammatory signaling cascades. As noted, it directly targets the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thus keeping NF-κB sequestered in the cytoplasm. nih.gov This makes IκBα and the NF-κB complex primary molecular targets. The downstream enzyme inducible nitric oxide synthase (iNOS) is also a target, with the compound suppressing its expression at the protein level. nih.gov

In the context of its antioxidant activity, the primary molecular targets are free radicals themselves, such as reactive oxygen species (ROS). The compound directly interacts with and neutralizes these unstable molecules.

While direct binding studies are limited, the general mechanisms of phenolic compounds suggest interactions with cellular membranes . The biphenyl (B1667301) structure provides a lipophilic character that allows it to partition into the lipid bilayer of both microbial and mammalian cells, potentially altering membrane fluidity and the function of membrane-bound proteins. contecinc.com

Table 3: Known and Putative Molecular Targets

Molecular Target Type Biological Activity Mechanism of Interaction
Free Radicals (ROS) Reactive Molecules Antioxidant Direct scavenging via Hydrogen Atom Transfer (HAT). nih.gov
NF-κB Complex Transcription Factor Anti-inflammatory Inhibition of nuclear translocation. nih.gov
IκBα Inhibitory Protein Anti-inflammatory Upregulation/stabilization, preventing its degradation. nih.gov
iNOS Enzyme Anti-inflammatory Downregulation of protein expression. nih.gov
MAP Kinases (p38, JNK, ERK) Enzymes Anti-inflammatory Putative target; inhibition of phosphorylation (inferred from related compounds). nih.gov

| Cellular Membranes | Cellular Structure | Antimicrobial (putative) | Intercalation into the lipid bilayer, causing disruption. contecinc.com |

Modulation of Biochemical Pathways by the Compound and its Metabolites

Information on the specific metabolites of this compound is limited, but the metabolism of structurally similar compounds provides a likely model. The metabolism of 4-methoxybiphenyl (B1664174) is known to be mediated by cytochrome P450 enzymes . nih.gov This process typically involves O-demethylation, which would convert the methoxy group of this compound into a third hydroxyl group.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 4,4'-Dihydroxy-3-methoxybiphenyl from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of biphenyl (B1667301) derivatives due to its versatility in handling compounds with a range of polarities. For this compound, reversed-phase HPLC is the most common approach. nih.gov

A typical HPLC setup would involve a C18 column, which separates compounds based on their hydrophobicity. nih.gov A mobile phase consisting of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is often employed to achieve optimal separation from impurities or metabolites. nih.gov

Various detection modes can be coupled with HPLC for the analysis of this compound:

UV/Vis Detection: The biphenyl ring system provides a strong chromophore, making UV/Vis detection highly effective. The absorbance is typically monitored at a specific wavelength (λmax), which for similar compounds like 4-Hydroxy-4'-methoxybiphenyl is around 254 nm.

Fluorescence Detection: The phenolic nature of this compound imparts native fluorescence. This allows for highly sensitive and selective detection by operating the fluorescence detector at specific excitation and emission wavelengths. For instance, a related biphenyl dicarboxylate is analyzed using excitation at 275 nm and emission at 400 nm. nih.gov

Diode-Array Detection (DAD): This provides spectral information across a range of wavelengths, aiding in peak purity assessment and compound identification by comparing the acquired spectrum with that of a reference standard. mdpi.com

Table 1: Representative HPLC Parameters for Biphenyl Derivative Analysis

ParameterDescriptionReference
ColumnReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov
Mobile PhaseGradient of Acetonitrile/Methanol and buffered water (e.g., 0.05 M sodium dihydrogen phosphate, pH 3) nih.gov
DetectionUV/Vis (e.g., 254 nm), Fluorescence (e.g., Ex: 275 nm, Em: 400 nm), or DAD nih.govmdpi.com
ApplicationPurity assessment, quantification, dissolution testing, content uniformity nih.gov

Gas Chromatography (GC) is another powerful separation technique, particularly when coupled with Mass Spectrometry (GC-MS) for definitive identification. However, the hydroxyl groups in this compound make it polar and non-volatile. Therefore, a derivatization step is essential prior to GC analysis to convert the hydroxyl groups into less polar, more volatile ethers or esters. researchgate.net A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). researchgate.net

Once derivatized, the compound can be separated on a capillary column, often with a non-polar or medium-polarity stationary phase. researchgate.netresearchgate.net The elution order of related isomers is influenced by factors such as the position of substituents on the aromatic rings. researchgate.netojp.gov The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a chemical fingerprint for identification.

Spectroscopic Characterization

Spectroscopy is indispensable for confirming the molecular structure of this compound.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The extended π-conjugated system of the biphenyl core in this compound results in characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the hydroxyl and methoxy (B1213986) substituents. These auxochromes typically cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted biphenyl. The UV spectrum can be recorded in various solvents, and the resulting data is valuable for confirming the presence of the biphenyl chromophore. nih.govnih.gov

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. In GC-MS analysis, the electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the derivatized compound, along with a series of fragment ions. researchgate.net The fragmentation pattern provides structural information. For instance, cleavage of the bond between the two phenyl rings or loss of the methoxy group are expected fragmentation pathways. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for identifying metabolites. In this technique, the molecular ion of a potential metabolite is selected and subjected to further fragmentation (Collision-Induced Dissociation, CID). The resulting daughter ions provide detailed structural information, allowing for the precise location of metabolic modifications, such as additional hydroxylation or conjugation. researchgate.net

Table 2: Expected Mass Spectrometry Data for Derivatized this compound

TechniqueExpected ObservationApplication
GC-MS (with silylation)Molecular ion peak of the di-silylated derivative; characteristic fragment ions.Compound identification and purity.
LC-MS/MSPrecursor ion corresponding to [M-H]⁻ or [M+H]⁺; specific product ions upon fragmentation.Metabolite identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum would display distinct signals for each unique proton in the molecule. The aromatic protons would appear as a complex series of doublets and multiplets in the downfield region (typically 6.5-8.0 ppm). The methoxy group protons would give a sharp singlet at around 3.8-4.0 ppm, and the hydroxyl protons would appear as broad singlets whose chemical shift is dependent on solvent and concentration. rsc.orgresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. It would show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the biphenyl rings. beilstein-journals.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing unequivocal confirmation of the structure of this compound.

Quantitative Analysis in Complex Biological Matrices (Research Samples)

The quantitative analysis of this compound in complex biological matrices, such as plasma, serum, and tissue homogenates, presents a significant analytical challenge due to the low concentrations of the analyte and the presence of interfering endogenous components. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) have emerged as the gold standard for bioanalytical assays, offering high selectivity, sensitivity, and throughput. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development:

A robust LC-MS/MS method for this compound would typically involve the following considerations:

Sample Preparation: The initial and critical step in the analytical workflow is the efficient extraction of the analyte from the biological matrix and the removal of interfering substances like proteins and phospholipids. quotientsciences.comscielo.br Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For phenolic compounds like this compound, a combination of these techniques may be employed to achieve optimal clean-up and recovery. nih.govanalchemres.org For instance, a study on the analysis of hydroxylated polychlorinated biphenyls (OH-PCBs) in animal-derived food utilized sulfuric acid-silica gel for lipid removal followed by hydrated silica (B1680970) gel separation. mdpi.comdoaj.org

Chromatographic Separation: Reversed-phase chromatography is the most common separation mode for moderately polar compounds like this compound. A C18 or a pentafluorophenyl (PFP) column can provide excellent separation from matrix components and potential metabolites. mdpi.com Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (e.g., methanol or acetonitrile) is typically used to achieve optimal resolution and peak shape. mdpi.commdpi.com

Mass Spectrometric Detection: Tandem mass spectrometry, particularly with a triple quadrupole (QqQ) mass analyzer, is the preferred detection method due to its high selectivity and sensitivity. researchgate.net The analysis is typically performed in the multiple reaction monitoring (MRM) mode. This involves the selection of a specific precursor ion (the molecular ion or a prominent adduct ion of the analyte) in the first quadrupole, fragmentation of the precursor ion in the collision cell, and detection of a specific product ion in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte. For this compound, the precursor and product ions would be determined by direct infusion of a standard solution into the mass spectrometer. Given its phenolic nature, electrospray ionization (ESI) in the negative ion mode is often effective. nih.gov

Illustrative UPLC-MS/MS Parameters for Analysis of a Structurally Related Compound:

The following table provides an example of UPLC-MS/MS parameters that could be adapted for the analysis of this compound, based on a method developed for hydroxylated polychlorinated biphenyls. mdpi.com

ParameterCondition
UPLC System Waters ACQUITY UPLC
Column BEH Shield RP18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.01% formic acid
Mobile Phase B Methanol with 0.01% formic acid
Gradient Start with 75% B, increase to 90% B over 8 min, then to 98% B over 2 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)

Method Validation:

Any newly developed bioanalytical method must be rigorously validated to ensure its reliability and accuracy. ijpsjournal.com Validation parameters typically include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, following guidelines from regulatory agencies. ijpsjournal.com

Development of Deuterium-Labeled Internal Standards for Quantification

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in LC-MS/MS analysis. acanthusresearch.comclearsynth.com A SIL-IS, such as a deuterium-labeled version of the analyte, has nearly identical physicochemical properties to the analyte itself, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. acanthusresearch.comclearsynth.comsigmaaldrich.com By adding a known amount of the SIL-IS to the sample at the beginning of the sample preparation process, any variability in extraction recovery or instrument response can be corrected for, leading to highly accurate and precise quantification. mdpi.com

Synthesis of a Deuterium-Labeled this compound Internal Standard:

The synthesis of a deuterium-labeled internal standard for this compound would involve the strategic introduction of deuterium (B1214612) atoms into a stable position within the molecule. The deuterium label should not be placed on exchangeable protons, such as those of the hydroxyl groups, as these can readily exchange with protons from the solvent. acanthusresearch.com Therefore, the deuterium atoms are typically incorporated into the aromatic rings or the methoxy group.

A general synthetic approach could involve:

Deuteration of a Precursor: A common strategy is to use a deuterated starting material. For example, a deuterated benzene (B151609) or phenol (B47542) derivative could be used as a building block in a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, to construct the biphenyl core. A patent for deuterated biphenyl derivatives describes their synthesis for use as intermediates in drug manufacturing. google.com

H-D Exchange Reactions: Another approach involves hydrogen-deuterium exchange reactions on the final compound or a late-stage intermediate. mdpi.comnih.gov This can be achieved using various catalysts, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O). mdpi.comnih.gov For instance, selective H-D exchange reactions have been successfully used to prepare a variety of deuterium-labeled compounds. mdpi.comnih.gov

Example of a Synthetic Step for Deuteration:

A plausible synthetic route could involve the deuteration of a commercially available precursor. For example, the synthesis of a deuterated analog of 4-oxo-2(E)-nonenal utilized lithium aluminum deuteride (B1239839) for the introduction of deuterium. nih.gov For aromatic systems, methods like those described for the synthesis of deuterium-labeled D₅-JPH203 using d₅-benzoyl chloride could be adapted. repec.org

Characterization of the Deuterated Standard:

Once synthesized, the deuterium-labeled internal standard must be thoroughly characterized to confirm its chemical identity, purity, and the extent and position of deuterium incorporation. This is typically achieved using techniques such as:

Mass Spectrometry (MS): To confirm the mass shift corresponding to the number of incorporated deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, and ²H NMR can be used to directly observe the deuterium signals.

The development and use of a well-characterized deuterium-labeled internal standard is a cornerstone of robust and reliable quantitative bioanalysis of this compound.

Derivatives, Analogues, and Structural Modifications in Academic Research

Design and Synthesis of Chemically Modified Derivatives

While specific research detailing the extensive design and synthesis of a wide array of derivatives starting directly from 4,4'-Dihydroxy-3-methoxybiphenyl is not extensively documented in publicly available literature, the synthesis of related dihydroxybiphenyl derivatives offers insight into potential synthetic strategies. General methods for creating such compounds often involve coupling reactions of phenolic precursors. For instance, the synthesis of various 4,4'-dihydroxybiphenyl (B160632) derivatives has been achieved, though these often focus on a different substitution pattern than the titular compound.

A common approach to synthesizing biphenyl (B1667301) structures involves the Suzuki coupling reaction, where an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst. For a molecule like this compound, this could theoretically involve the coupling of a suitably protected brominated or iodinated guaiacol (B22219) derivative with a corresponding boronic acid.

Another relevant synthetic pathway is the oxidative coupling of phenolic compounds. Enzymes like laccases or peroxidases can be employed to dimerize phenolic precursors, which could potentially be a route to forming the biphenyl backbone.

Furthermore, patents describe the synthesis of structurally similar compounds like 4,4'-dihydroxybenzophenone, which is synthesized from p-hydroxybenzoic acid and phenol (B47542) using an acid catalyst and a dehydrating agent. google.com This highlights the industrial interest in related biphenyl structures. The synthesis of the drug bosutinib, a protein kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid, a compound bearing one of the phenolic rings of our target molecule. mdpi.com This multi-step synthesis involves esterification, alkylation, nitration, reduction, cyclization, and amination, showcasing the complex modifications that can be performed on such phenolic building blocks. mdpi.com

A study on the synthesis and hemolytic properties of 2,2'-[biphenyl-4,4'-diylbis(oxy)]bis[n-(methylamino)alkilacetamides] demonstrates the creation of derivatives from 4,4'-dihydroxybiphenyl, indicating that this core can be functionalized to explore biological activities. researchgate.net

Derivative ClassGeneral Synthetic ApproachStarting Material ExampleReference
DihydroxybiphenylsCoupling ReactionsPhenylhydroquinone researchgate.net
4,4'-DihydroxybenzophenoneAcid-catalyzed condensationp-Hydroxybenzoic acid and phenol google.com
Bosutinib PrecursorsMulti-step synthesis3-Methoxy-4-hydroxybenzoic acid mdpi.com
Biphenyl-bis-acetamidesFunctionalization of hydroxyl groups4,4'-Dihydroxybiphenyl researchgate.net

Functionalization Strategies for Probing Biological Systems

The functionalization of phenolic compounds to create probes for biological systems is a key area of research. While specific examples for this compound are scarce, the strategies applied to similar molecules are illustrative.

One prominent strategy is isotopic labeling. For instance, the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, a structurally related compound, has been achieved to create an isotopically labeled probe for molecular imaging. whiterose.ac.uk This allows researchers to trace the metabolism and localization of the compound within a biological system using techniques like NMR spectroscopy. The design of such probes requires careful consideration of the label's position to ensure it is at a site of metabolic activity and has favorable relaxation times for detection. whiterose.ac.uk

Other potential functionalization strategies, though not specifically documented for this compound, would include the attachment of:

Fluorescent tags: To visualize the compound's distribution in cells or tissues.

Biotin: For affinity purification of binding partners.

Photo-affinity labels: To covalently cross-link the molecule to its biological targets upon photoactivation.

Click chemistry handles: Such as alkynes or azides, to allow for facile and specific attachment of other molecules.

Biosynthetic Analogues and Semi-Synthetic Approaches

In nature, a variety of lignans (B1203133) and other phenolic biphenyls are produced through biosynthetic pathways in plants and microorganisms. One such example is 4,4'-Dihydroxy-3,3'-dimethoxy-9,9'-epoxylignan, a natural product found in sesame, which shares the same dihydroxy-dimethoxy biphenyl core. foodb.ca The biosynthesis of these compounds typically involves the oxidative coupling of monolignols, such as coniferyl alcohol, which is closely related to the guaiacol unit of this compound.

Enzymatic synthesis represents a powerful semi-synthetic approach. Carbonyl reductases have been used for the stereoselective synthesis of chiral 3-substituted-4-hydroxypiperidines, demonstrating the potential of biocatalysis for modifying complex organic molecules. rsc.org While not directly applied to this compound in the available literature, enzymes could potentially be used to introduce chirality or perform other specific modifications on the biphenyl scaffold or its precursors.

Analogue/ApproachDescriptionNatural Source/Method
4,4'-Dihydroxy-3,3'-dimethoxy-9,9'-epoxylignanA natural lignan (B3055560) with a related biphenyl core.Sesame
Enzymatic SynthesisUse of enzymes for specific chemical transformations.e.g., Carbonyl reductases

Comparative Studies with Other Phenolic Biphenyls and Lignans

Comprehensive comparative studies that directly analyze the chemical and biological properties of this compound against a range of other phenolic biphenyls and lignans are not readily found in the current body of scientific literature. Such studies are crucial for understanding the structure-activity relationships and determining the unique properties of a given compound.

Hypothetically, a comparative study would involve evaluating parameters such as:

Antioxidant activity: Comparing its radical scavenging capacity to well-known antioxidants like resveratrol (B1683913) or other lignans.

Enzyme inhibition: Assessing its inhibitory potential against enzymes like tyrosinase, cyclooxygenases, or lipoxygenases in comparison to other biphenyls.

Cytotoxicity: Evaluating its effect on various cell lines alongside other phenolic compounds to determine its potential as a therapeutic agent or to understand its safety profile.

Physicochemical properties: Comparing its solubility, lipophilicity, and other properties to predict its bioavailability and behavior in biological systems.

The absence of such direct comparative data for this compound highlights a potential area for future research to better characterize this compound and understand its place within the broader family of phenolic biphenyls and lignans.

Future Research Directions and Methodological Innovations

Application of Systems Biology and Omics Technologies (e.g., Metabolomics)

Systems biology, in conjunction with "omics" technologies such as metabolomics, provides a powerful framework for understanding the complex interactions of 4,4'-Dihydroxy-3-methoxybiphenyl within a biological system. These approaches move beyond a single target focus to a holistic view of the metabolic pathways and networks affected by the compound.

Future research can employ metabolomic profiling to elucidate the metabolic fate of this compound in various biological systems, from microbial to mammalian. By analyzing the global changes in small-molecule metabolites following exposure to the compound, researchers can identify its biotransformation products and the enzymatic pathways involved. For instance, studies on the related compound 4-methoxybiphenyl (B1664174) have shown that it undergoes O-demethylation to form 4-hydroxybiphenyl, a process mediated by cytochrome P450 enzymes. nih.gov A similar approach could be used to track the metabolism of this compound and determine the roles of hydroxylation, glucuronidation, and sulfation in its modification and clearance. nih.gov

A key application of metabolomics would be in identifying the metabolic origin of this and related compounds. For example, metabolic profiling of bacterial cultures has led to the discovery of novel compounds like 4,4′-dihydroxy-3,3′,5,5′-tetrachlorobenzophenone, with feeding experiments using stable isotope-labelled precursors successfully establishing its derivation from tyrosine. biorxiv.org This methodology could be applied to identify potential natural sources of this compound or to engineer biosynthetic pathways.

Table 1: Potential Metabolomics Approaches for this compound Research

TechnologyApplicationExpected Outcome
Untargeted Metabolomics (LC-MS/GC-MS)Global profiling of metabolites in cells or organisms exposed to the compound.Identification of novel metabolites of this compound and perturbed endogenous pathways.
Targeted MetabolomicsQuantification of known or suspected metabolites and pathway intermediates.Validation of metabolic pathways and determination of enzyme kinetics.
Stable Isotope LabelingTracing the metabolic fate of isotopically labeled this compound.Definitive identification of biotransformation products and their origins.
FluxomicsMeasuring the rates of metabolic reactions within a biological system.Understanding the dynamic impact of the compound on cellular metabolism.

Advanced Computational Chemistry and Molecular Modeling

Advanced computational chemistry and molecular modeling are indispensable tools for predicting the properties and interactions of this compound at an atomic level. These in silico methods can guide experimental work, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic structure, and reactivity of this compound. Such studies have been successfully used to understand the structure and intermolecular interactions of related molecules like N-3-hydroxyphenyl-4-methoxybenzamide. nih.gov For this compound, DFT could predict its conformational preferences, which are crucial for its interaction with biological targets. nih.gov

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various protein targets, such as enzymes or receptors. This can help in identifying potential biological activities and mechanisms of action. For example, by docking the compound into the active sites of various cytochrome P450 isoforms, researchers could predict which enzymes are most likely responsible for its metabolism.

Table 2: Computational Chemistry Methods for Investigating this compound

MethodApplicationInformation Gained
Density Functional Theory (DFT)Calculation of electronic structure and molecular properties.Optimized geometry, bond lengths, bond angles, dihedral angles, and reactivity descriptors. nih.gov
Molecular Dynamics (MD) SimulationSimulation of the movement of the molecule and its environment over time.Conformational flexibility, interaction with solvent, and binding stability with target proteins.
Molecular DockingPrediction of the preferred binding orientation of the molecule to a target.Binding affinity, key interacting residues, and potential biological targets.
Quantitative Structure-Activity Relationship (QSAR)Relating chemical structure to biological activity for a series of compounds.Prediction of the biological activity of novel derivatives of this compound.

Biotechnological Production Optimization and Biocatalytic Engineering

Biotechnological production methods offer a sustainable and environmentally friendly alternative to traditional chemical synthesis. Biocatalytic engineering, which involves the use of enzymes or whole microorganisms, can be harnessed for the efficient and selective synthesis of this compound.

The development of biocatalytic routes for producing biphenyl (B1667301) compounds is an active area of research. researchgate.net While chemical methods like the Suzuki-Miyaura reaction are used for synthesizing related compounds like 4-methoxybiphenyl, these often require harsh conditions and expensive catalysts. google.com Biocatalysis, using enzymes such as laccases or peroxidases, could enable the synthesis of this compound from simpler phenolic precursors under mild conditions.

Enzyme engineering and directed evolution can be used to improve the efficiency, stability, and selectivity of enzymes for the desired transformation. tudelft.nl For instance, a cytochrome P450 monooxygenase could be engineered to specifically catalyze the hydroxylation and O-demethylation of a biphenyl precursor to yield this compound. The principles of biocatalytic process design and reaction engineering would be crucial for developing a scalable and economically viable production process. researchgate.net

Exploration of Novel Biological Roles in Underexplored Systems

The structural motif of this compound, featuring hydroxyl and methoxy-substituted phenyl rings, is present in a variety of biologically active natural products. This suggests that the compound itself may possess unexplored biological activities.

Future research should focus on screening this compound for a wide range of biological activities. Given that related benzofuran (B130515) derivatives containing methoxy (B1213986) groups have shown anticancer and antioxidant properties, investigating similar activities for this compound is a logical starting point. nih.gov High-throughput screening assays against various cancer cell lines and assays to measure radical-scavenging activity could reveal its potential as a therapeutic agent.

Furthermore, exploring its effects in underexplored biological systems, such as in modulating microbial communities or in plant signaling, could uncover entirely new roles. The discovery of complex chlorinated biphenyl derivatives from bacterial isolates like Burkholderia oklahomensis highlights that microorganisms are a potential source of novel biphenyls with unique biological functions. biorxiv.org Investigating the ecological role of this compound, if it is found to be a natural product, could open up new applications in agriculture or environmental science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-dihydroxy-3-methoxybiphenyl, and how do reaction conditions influence yield?

  • Methodology : Utilize Suzuki-Miyaura coupling for biphenyl formation, varying catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃ vs. Cs₂CO₃), and solvent systems (THF/H₂O vs. DMF). Monitor reaction progress via TLC and HPLC. Optimize temperature (80–120°C) and reaction time (12–48 hrs) using factorial design . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity by NMR (¹H/¹³C) and HPLC (>98%) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positions?

  • Methodology : Combine 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, distinguishing methoxy (δ ~3.8 ppm) and phenolic hydroxy (δ ~8–9 ppm) groups. Confirm molecular geometry via X-ray crystallography (if crystalline) or computational geometry optimization (DFT, B3LYP/6-31G*) . Cross-validate with FT-IR (O-H stretch ~3200 cm⁻¹, C-O-C ~1250 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Use local exhaust ventilation, nitrile gloves (JIS T 8116), and protective eyewear (JIS T 8147) to avoid skin/eye contact. Store in airtight containers away from oxidizers. Monitor air quality for dust using OSHA-compliant methods. In case of exposure, wash with water and consult SDS guidelines for biphenyl derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in oxidative coupling reactions?

  • Methodology : Apply quantum chemical calculations (e.g., Gaussian 16) to model transition states and activation energies. Use Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions experimentally via controlled oxidation (e.g., FeCl₃ or enzymatic catalysts) and analyze products via LC-MS . Compare results with analogous compounds (e.g., 4,4'-dimethoxybiphenyl) to assess electronic effects .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodology : Conduct systematic solubility tests in polar (water, methanol) and non-polar solvents (hexane, toluene) at 25°C and 50°C. Use UV-Vis spectroscopy to monitor degradation under varying pH (2–12) and light exposure. Apply Arrhenius kinetics to model stability, and cross-reference with computational solubility parameters (Hansen Solubility Parameters) .

Q. How can this compound be functionalized for applications in supramolecular chemistry?

  • Methodology : Introduce click chemistry (azide-alkyne cycloaddition) or esterification at phenolic -OH groups. Characterize derivatives via MALDI-TOF and DSC. Test host-guest interactions with cyclodextrins or crown ethers using isothermal titration calorimetry (ITC) . Compare binding constants (Kₐ) with parent compound to assess functionalization impact.

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodology : Screen for antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli). Assess antioxidant potential via DPPH/ABTS radical scavenging assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with controls (e.g., doxorubicin) . Validate specificity via ROS detection (fluorescence probes) and apoptosis assays (Annexin V/PI).

Data Analysis & Experimental Design

Q. How to design a multifactorial experiment to optimize the synthesis and bioactivity testing of derivatives?

  • Methodology : Implement a Taguchi orthogonal array (L9) varying three factors: solvent polarity, catalyst loading, and reaction time. Analyze yield and bioactivity (e.g., MIC) via ANOVA. Use response surface methodology (RSM) to identify optimal conditions and validate with confirmatory runs .

Q. What statistical approaches are recommended for reconciling conflicting spectroscopic data?

  • Methodology : Apply principal component analysis (PCA) to NMR/IR datasets to identify outlier spectra. Use multivariate regression to correlate spectral features with substituent electronic effects. Cross-check with DFT-simulated spectra to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.